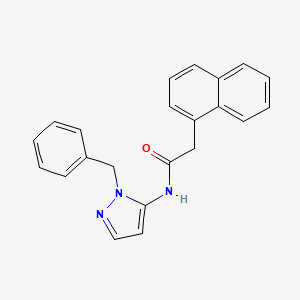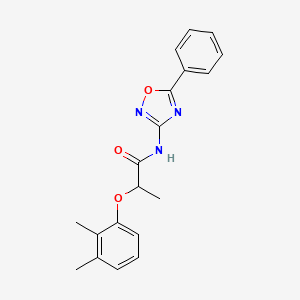![molecular formula C32H28FN5O2 B11325239 (2E)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11325239.png)
(2E)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one is a complex organic molecule that features a combination of fluorophenyl, phenyl, pyrrolopyrimidine, piperazine, and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one typically involves multiple steps, including the formation of the pyrrolopyrimidine core, the introduction of the fluorophenyl and phenyl groups, and the final coupling with the piperazine and methoxyphenyl groups. Common synthetic routes may involve:
Formation of Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl and Phenyl Groups: These groups can be introduced via Suzuki or Heck coupling reactions.
Coupling with Piperazine and Methoxyphenyl Groups: The final step often involves a condensation reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
The compound (2E)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form the corresponding alkane.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be used as a probe to study the interactions of fluorophenyl and pyrrolopyrimidine moieties with biological targets.
Medicine
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of (2E)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The fluorophenyl and pyrrolopyrimidine moieties are known to interact with various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (2E)-1-{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-1-{4-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
The presence of the fluorophenyl group in (2E)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs.
特性
分子式 |
C32H28FN5O2 |
|---|---|
分子量 |
533.6 g/mol |
IUPAC名 |
(E)-1-[4-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C32H28FN5O2/c1-40-27-14-7-23(8-15-27)9-16-29(39)36-17-19-37(20-18-36)31-30-28(24-5-3-2-4-6-24)21-38(32(30)35-22-34-31)26-12-10-25(33)11-13-26/h2-16,21-22H,17-20H2,1H3/b16-9+ |
InChIキー |
PGVPYTMVRROUAB-CXUHLZMHSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6 |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B11325163.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-4-(4-tert-butylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11325173.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-bromofuran-2-carboxamide](/img/structure/B11325181.png)
![{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methylphenyl)methanone](/img/structure/B11325194.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B11325196.png)
![2-ethoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11325203.png)
![2-{[3-Cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11325207.png)

![7-bromo-N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325222.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B11325228.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11325247.png)
![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11325262.png)
